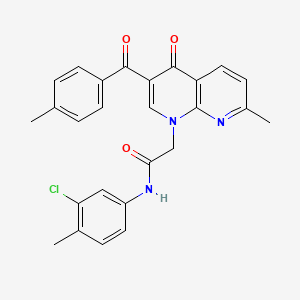

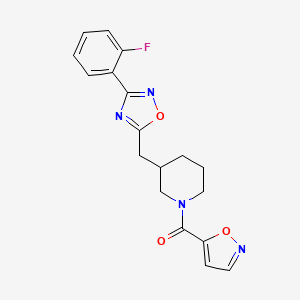

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

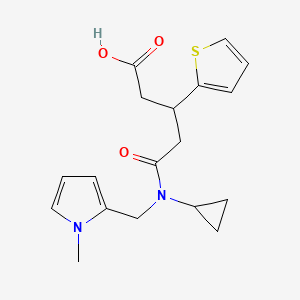

(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Reactions with Nitrile Oxides : This compound can react with nitrile oxides in pyridine solution to produce various compounds like Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines. These reactions are significant for synthesizing novel compounds with potential applications in various fields (K. Kandeel & A. S. Youssef, 2001).

Antimicrobial and Cytotoxic Activities : A series of derivatives, including this compound, have been synthesized and tested for their antimicrobial and cytotoxic activities. Some derivatives demonstrated significant antibiotic activity and effectiveness in inhibiting human erythromyeloblastoid leukemia and lung carcinoma cell lines (Danniel Delmondes Feitoza et al., 2012).

Antimicrobial and Antitumor Studies : The compound and its derivatives have been studied for their in vitro antimicrobial and antitumor activities, showing that metal complexes of this compound are more active than the free ligands (Zou Xun-Zhong et al., 2020).

Supramolecular Structures : Studies on the supramolecular structures of similar compounds have revealed insights into the hydrogen-bonded dimers, chains of rings, and sheets, which are crucial for understanding the chemical behavior and potential applications of these compounds (P. Delgado et al., 2005).

Facile Synthesis Using Microwave Heating : Research has focused on the synthesis of this compound and its derivatives using microwave heating, highlighting an efficient method for producing these chemicals (S. Kamila et al., 2012).

Biological Activities

Synthesis for Antimicrobial Activity : Novel series of thiazolidinone derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Divyesh Patel et al., 2012).

Antibacterial and Antitumor Activity : Pyridine hydrazyl thiazole metal complexes, including derivatives of this compound, have been synthesized and tested for antibacterial and antitumor activity, showing specificity for certain bacteria or cancer cell lines (X. Zou et al., 2020).

Anti-inflammatory and Analgesic Effects : Pyridine derivatives of thiazolidin-4-ones, including this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic effects, showing promising results (Reetu Ranga et al., 2013).

Propiedades

IUPAC Name |

(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-11-6-5-8-14(12(11)2)19-16(20)15(22-17(19)21)10-13-7-3-4-9-18-13/h3-10H,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAUEXBPTBAATP-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-phenylbenzamide](/img/structure/B2576320.png)

![N-[1-(prop-2-enoyl)pyrrolidin-3-yl]-N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}acetamide](/img/structure/B2576321.png)

![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576324.png)

![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)